

An In-Depth Technical Guide to 2-Methyl-1-nitroanthraquinone

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Compound of Interest

Compound Name: 2-Methyl-1-nitroanthraquinone

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Introduction

2-Methyl-1-nitroanthraquinone stands as a significant, albeit historically complex, molecule within the realm of synthetic organic chemistry. Primarily recognized as a crucial intermediate in the synthesis of anthraquinone-based vat dyes, its study offers valuable insights into electrophilic aromatic substitution, industrial dye manufacturing, and the toxicology of nitroaromatic compounds. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety considerations, designed to equip researchers and professionals with field-proven insights and detailed methodologies.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics.

Nomenclature and Structure

The unequivocally correct IUPAC name for this compound is 2-methyl-1-nitroanthracene-9,10-dione.^[1] It is also commonly referred to as 1-Nitro-2-methylantraquinone.^[1]

- CAS Number: 129-15-7^[1]
- Molecular Formula: C₁₅H₉NO₄^[1]

- Molecular Weight: 267.24 g/mol [1]
- Chemical Structure:

Caption: Structure of 2-methyl-1-nitroanthracene-9,10-dione.

Physicochemical Data

A summary of the key physical and chemical properties is presented in the table below, crucial for designing experimental conditions, purification protocols, and safety procedures.

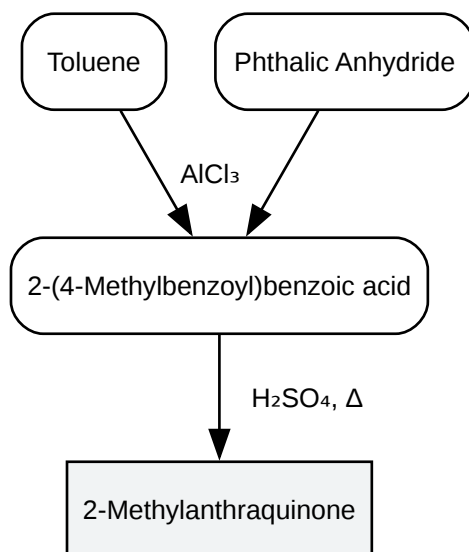
Property	Value	Source(s)
Appearance	Pale yellow needles or light yellow solid	[1]
Melting Point	270-271 °C (518-520 °F)	[1]
Solubility	Insoluble in water; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene.	[1]
XLogP3	3.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]

Synthesis and Purification

The primary route to **2-Methyl-1-nitroanthraquinone** is through the electrophilic nitration of 2-methylantraquinone.[1] This reaction, while straightforward in principle, requires careful control to manage regioselectivity and minimize the formation of byproducts.

Synthesis of 2-Methylantraquinone (Precursor)

The precursor, 2-methylantraquinone, is industrially synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and toluene, followed by cyclization.



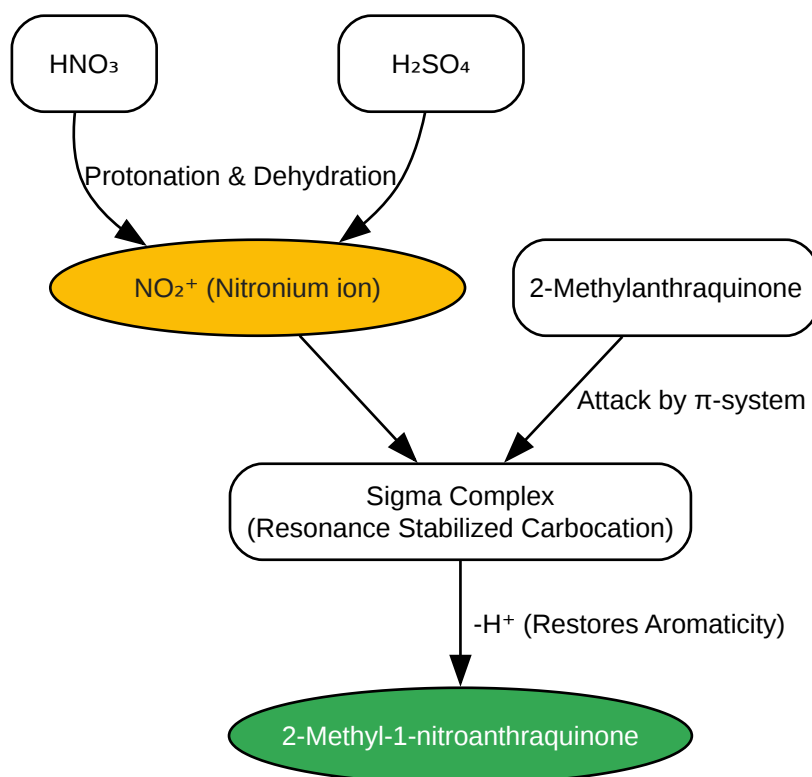
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Caption: Synthesis pathway for the precursor, 2-methylantraquinone.

Nitration of 2-Methylantraquinone: Mechanism and Regioselectivity

The introduction of the nitro group onto the 2-methylantraquinone scaffold is a classic example of an electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."

Mechanism: The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO_2^+). The π -electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (like HSO_4^- or water) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.^[2]
^[3]



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Caption: Mechanism of electrophilic nitration of 2-methylantraquinone.

Regioselectivity: The directing effects on the anthraquinone system are complex. The two carbonyl groups are strongly deactivating and meta-directing for the rings they are attached to. The methyl group on the other ring is activating and ortho-, para-directing. The nitration occurs preferentially at the C1 position. This is because the C1 and C4 positions (alpha positions) of the substituted ring are the most activated for electrophilic attack, and the methyl group at C2 further enhances the electron density at the adjacent C1 position, making it the primary site of nitration.

Experimental Protocol: Synthesis and Purification

This protocol is synthesized from established industrial practices described in the patent literature, emphasizing safety and product purity.^[4]

Materials:

- 2-Methylantraquinone

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Sodium Sulfite
- Sodium Hydroxide
- Water (deionized)
- Ice

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
- **Dissolution:** Cool the flask in an ice bath to below 10°C. Slowly add 2-methylantraquinone to the stirred sulfuric acid, maintaining the temperature.
- **Nitration:** Once the 2-methylantraquinone is fully dissolved, begin the dropwise addition of concentrated nitric acid. The temperature must be rigorously controlled and kept below 15°C to prevent over-nitration and the formation of unwanted byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20°C) for several hours until the reaction is complete (monitoring by TLC is recommended).
- **Quenching:** Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude **2-methyl-1-nitroanthraquinone** will precipitate.
- **Isolation:** Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral.
- **Purification:** To remove isomeric impurities and oxidation byproducts, create an aqueous slurry of the crude product. Add sodium sulfite and a solution of sodium hydroxide to achieve a pH of at least 9.5. Heat the mixture with agitation to 90-95°C for several hours. This step solubilizes certain impurities.[4]

- Final Isolation: Filter the hot suspension and wash the purified product with hot water until the filtrate is neutral and free of alkali. Dry the final product under vacuum.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{13}C NMR: A ^{13}C NMR spectrum is available for **2-Methyl-1-nitroanthraquinone**.^[1] Key expected signals would include the methyl carbon (~15-25 ppm), numerous aromatic carbons (~120-150 ppm), and the two distinct carbonyl carbons (~180-190 ppm). The presence of the nitro group will cause a downfield shift for the carbon it is attached to (C1).
- ^1H NMR: While a specific spectrum for the title compound is not readily available in the searched literature, predictions can be made based on the structure. One would expect to see a singlet for the methyl protons (~2.5 ppm) and a complex series of multiplets in the aromatic region (~7.5-8.5 ppm). The protons on the unsubstituted ring will likely appear as two multiplets. The protons on the substituted ring will show distinct splitting patterns influenced by their neighbors.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.^[1]

Wavenumber (cm ⁻¹)	Vibration Type	Significance
~3100-3000	C-H stretch (aromatic)	Confirms the presence of the aromatic rings.
~2950-2850	C-H stretch (aliphatic)	Indicates the methyl group.
~1675	C=O stretch (quinone)	Characteristic strong absorption for the carbonyl groups.
~1590, ~1450	C=C stretch (aromatic)	Confirms the aromatic backbone.
~1530 & ~1350	N-O asymmetric & symmetric stretch	Key diagnostic peaks confirming the presence of the nitro group.

Mass Spectrometry (MS)

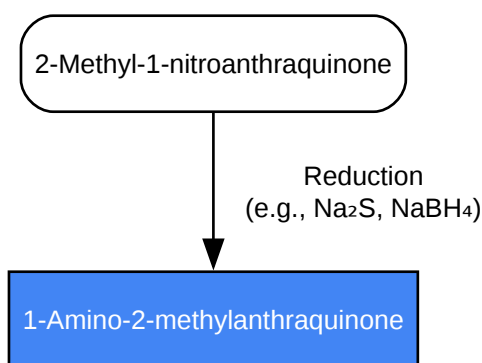
Mass spectrometry data is available, typically from GC-MS analysis.^[1] The molecular ion peak $[M]^+$ would be expected at $m/z = 267$. Common fragmentation patterns for nitroaromatics include the loss of NO_2 ($m/z -46$) and NO ($m/z -30$). For anthraquinones, fragmentation often involves the loss of CO ($m/z -28$).^[5]

Applications in Synthesis

The primary and historically significant application of **2-Methyl-1-nitroanthraquinone** is as a chemical intermediate for the synthesis of dyes.^[1]

Synthesis of 1-Amino-2-methylantraquinone

The nitro group is readily reduced to an amino group, yielding 1-amino-2-methylantraquinone, a valuable dye precursor itself.^[1]



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Caption: Reduction to 1-Amino-2-methylantraquinone.

Intermediate for Vat Dyes

1-Amino-2-methylantraquinone serves as a building block for more complex anthraquinone vat dyes. Vat dyes are a class of water-insoluble dyes that are applied to fibers (typically cellulosic like cotton) in a reduced, soluble form (leuco form) and then re-oxidized to the insoluble form, trapping the dye within the fiber.^{[6][7]} This process results in dyes with excellent fastness to light and washing.^{[6][7]} For example, **2-Methyl-1-nitroanthraquinone** is a precursor in the manufacturing pathway for C.I. Vat Red 39.^[8]

Safety, Toxicology, and Handling

Nitroaromatic compounds as a class, and **2-Methyl-1-nitroanthraquinone** specifically, require stringent safety protocols due to their toxicological profiles.

Hazard Classification

Carcinogenicity: **2-Methyl-1-nitroanthraquinone** is suspected of causing cancer.^[9] Bioassays in rats have shown evidence of carcinogenic activity, including the development of hepatocellular carcinomas.^{[1][9]} It is listed as a carcinogen under California's Proposition 65.^[1]

Toxicological Mechanism

The toxicity of many nitroaromatic compounds is linked to the bioreduction of the nitro group. This process can lead to the formation of nitro anion radicals. In the presence of oxygen, these radicals can generate reactive oxygen species (ROS), such as superoxide anions, leading to

oxidative stress and cellular damage.^{[10][11]} The reduction can continue to form nitroso and hydroxylamine intermediates, which are also highly reactive and can form adducts with DNA, leading to mutagenicity and carcinogenicity.^{[12][13]}

Handling and Personal Protective Equipment (PPE)

Given its classification as a carcinogen, all work with **2-Methyl-1-nitroanthraquinone** must be conducted with appropriate engineering controls and PPE.

- Engineering Controls: Use this compound only within a certified chemical fume hood to avoid inhalation of dust.
- PPE:
 - Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
 - Eye Protection: Safety glasses with side shields or goggles are required.
 - Lab Coat: A fully buttoned lab coat must be worn.
 - Respirator: For weighing or handling procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.^[13]

Spill and Disposal Procedures

Spill Cleanup:

- Evacuate the area and ensure adequate ventilation.
- Wearing appropriate PPE, dampen the solid spill material with water to prevent dust generation.
- Carefully transfer the dampened material to a suitable, labeled hazardous waste container.
- Use absorbent paper dampened with water to clean the spill area, and place the contaminated paper in the waste container.
- Wash the spill area with soap and water.^[13]

Waste Disposal: Waste containing **2-Methyl-1-nitroanthraquinone** must be treated as carcinogenic waste.

- Segregation: Collect all waste (solid compound, contaminated materials) in a clearly labeled, sealed hazardous waste container. Label it as "Carcinogenic Waste."
- Disposal: Do not dispose of it down the drain or in regular trash. Disposal must be handled through an institution's environmental health and safety office, typically involving high-temperature incineration.^[14] Bioremediation strategies using specific microorganisms exist for the degradation of nitroaromatic compounds in environmental contexts, but are not typically used for laboratory waste disposal.^{[15][16]}

Conclusion

2-Methyl-1-nitroanthraquinone serves as an exemplary case study in industrial organic synthesis. Its preparation via electrophilic aromatic substitution highlights fundamental principles of reactivity and regioselectivity. While its use has declined in some regions due to safety concerns, its role as a precursor to high-performance vat dyes underscores the enduring importance of the anthraquinone scaffold in coloration technology. For the modern researcher, a thorough understanding of its synthesis, characterization, and, most critically, its toxicological profile and handling requirements, is essential for safe and informed scientific investigation.

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